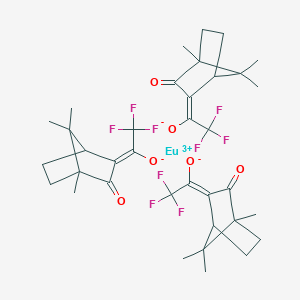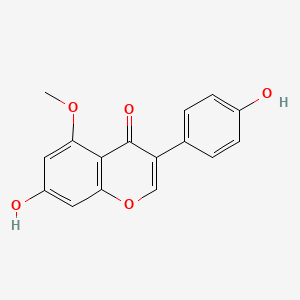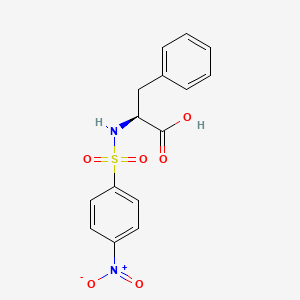
N-(4-Nitrophenylsulfonyl)-L-phenylalanine
説明
“N-(4-Nitrophenylsulfonyl)-L-phenylalanine” is a chemical compound that is used for research and development . It is derived from 4-nitrobenzenesulphonylchloride and L-phenylalanine .
Synthesis Analysis
The synthesis of this compound involves the reaction of arylsulfonamides with phenyl chloroformate and 4-dimethylaminopyridine . This reaction yields either phenyl N-(2,4-arylsulfonyl)carbamate 4-dimethylaminopyridinium salts or N-(4-arylsulfonyl)-4-dimethylaminopyridinium-1-carboxamide inner salts, depending on the substitution on the arylsulfonamide .科学的研究の応用
Self-Assembling Behavior
A study by Singh et al. (2020) investigates the self-assembling properties of modified aromatic amino acids, focusing on phenylalanine derivatives such as 4-nitrophenylalanine (4NP). This research found that introducing a nitro group in phenylalanine significantly influences its ability to form self-assembled materials due to aromatic-aromatic interactions. The study observed that 4NP is an effective gelator in DMSO solvent and forms hydrogen-bonded crystals in water, with different self-assembling patterns observed in each solvent (Singh et al., 2020).
Biosynthesis in Escherichia coli
Butler et al. (2021) discuss the biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli. This amino acid, a derivative of phenylalanine, has applications in immune stimulation and fluorescence quenching. The study highlights the creation of a de novo biosynthetic pathway for pN-Phe in E. coli, marking a significant development in the biosynthesis of related nitroaromatic chemicals for biological applications (Butler et al., 2021).
Protein Environments and Vibrational Reporting
Bazewicz et al. (2012) synthesized 4-cyano-L-phenylalanine (pCNPhe), a modified amino acid used as a vibrational reporter to study local protein environments. This work demonstrates the potential of pCNPhe and its isotopic variants in probing protein structure and dynamics, offering an enhanced understanding of protein function and interaction (Bazewicz et al., 2012).
Chiral Derivatizing Agent in
Amino Acid AnalysisPéter et al. (2000) explored the use of (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) as a chiral derivatizing agent for amino acid analysis. This study demonstrates how (S)-NIFE can effectively resolve enantiomers of proteinogenic amino acids, highlighting its application in high-performance liquid chromatography and its potential for analyzing complex biological samples (Péter et al., 2000).
Antitumor Activity in Aminoacid Derivatives
Research by Moise et al. (2012) focused on synthesizing l-phenylalanine derivatives with potential antitumor activity. These derivatives were encapsulated into chitosan- and gelatin-based particles, demonstrating enhanced antitumoral effects in vivo. This study provides insight into the potential therapeutic applications of phenylalanine derivatives in cancer treatment (Moise et al., 2012).
Phenylalanine Production Optimization
Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis in E. coli. By identifying key enzymes in the shikimate pathway, they were able to significantly increase the yield of phenylalanine, offering a practical method for enhancing the production of this important amino acid (Ding et al., 2016).
Cell Toxicity in Phenylalanine Derivatives
Zhao et al. (2015) synthesized and tested the cell toxicity of various phenylalanine derivatives on the human colon cancer cell line HT-29. This study contributes to understanding the pharmacological roles of phenylalanine derivatives and their potential use as pharmaceutical materials and intermediates (Zhao et al., 2015).
特性
IUPAC Name |
(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHRPLXWZFPXIJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427081 | |
| Record name | N-(4-Nitrophenylsulfonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenylsulfonyl)-L-phenylalanine | |
CAS RN |
64501-87-7 | |
| Record name | L-Phenylalanine, N-[(4-nitrophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64501-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrophenylsulfonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



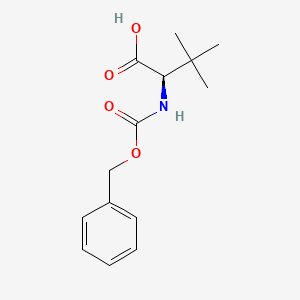
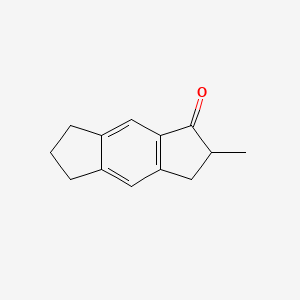
![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)

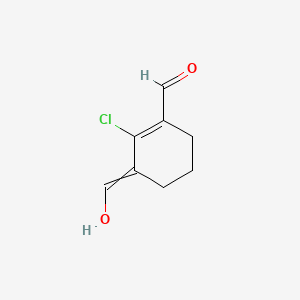
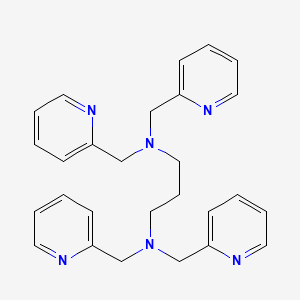
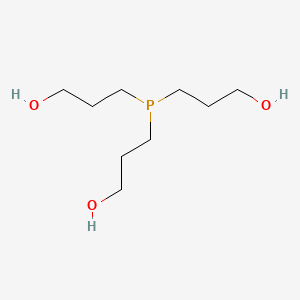
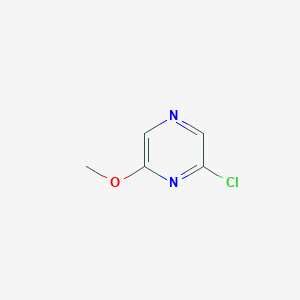
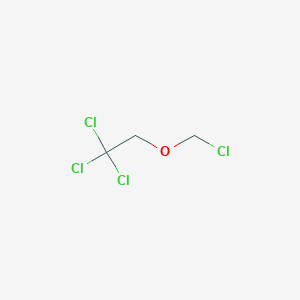
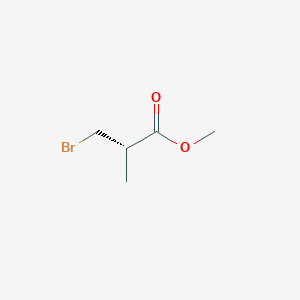
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
